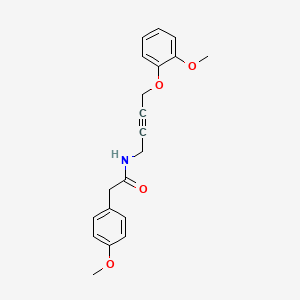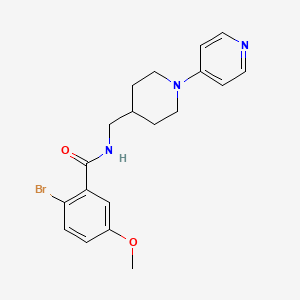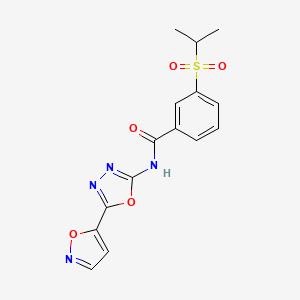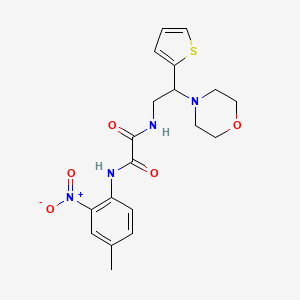
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic molecule that may be of interest due to its potential pharmacological properties. While the specific papers provided do not directly discuss this compound, they do provide insights into similar acetamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to hypothesize about the characteristics of the compound .
Synthesis Analysis
The synthesis of acetamide derivatives often involves multi-step reaction sequences. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, involves reduction, acetylation, and treatment with sulfatase . Similarly, novel acetamide derivatives with potential pharmacological properties have been synthesized using the Leuckart reaction, followed by structural determination through various spectroscopic methods . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be elucidated using techniques such as X-ray crystallography, which has determined the structure of substituted N-(2-hydroxyphenyl)acetamides . Additionally, variable temperature NMR experiments can provide evidence for intra- and intermolecular hydrogen bonding . These techniques could be employed to analyze the molecular structure of the compound .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions. For example, the reductive carbonylation of nitrobenzene has been used to selectively form N-(4-hydroxyphenyl)acetamide in one pot . This approach could be relevant for reactions involving the methoxy and acetamide groups in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be characterized by their stability, solubility, and reactivity. N-Hydroxyacetaminophen, for example, is moderately unstable at physiological pH and temperature . The presence of substituents such as bromo, tert-butyl, and nitro groups can influence the activity of the compounds . The physical and chemical properties of this compound would need to be determined through experimental studies.
Relevant Case Studies
Several of the papers discuss the pharmacological assessment of acetamide derivatives. Compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus have shown cytotoxic, anti-inflammatory, analgesic, and antipyretic activities . Other studies have evaluated the hypoglycemic activity of novel acetamide derivatives in animal models . These case studies suggest that the compound could also possess pharmacological activities worth investigating.
科学的研究の応用
Environmental Degradation and Toxicity
Research on acetaminophen (ACT) focuses on its degradation in the environment, especially using advanced oxidation processes (AOPs). Studies have explored the by-products of ACT degradation, their biotoxicity, and proposed degradation pathways, with significant attention to environmental safety and ecosystem threats (Qutob et al., 2022). This highlights the environmental persistence and potential hazards of pharmaceutical compounds, which could extend to chemicals with similar structures.
Pharmacological Effects and Mechanisms
The analgesic effects of acetaminophen, and mechanisms beyond its COX inhibition, have been extensively reviewed. Novel insights into its metabolites, such as AM404 and its interactions with receptors in the brain and spinal cord, offer a complex picture of its pain-relief mechanisms (Ohashi & Kohno, 2020). Understanding these mechanisms can inform the development of new therapeutic agents with improved efficacy and safety profiles.
Metabolism and Genetic Factors
The metabolism of acetaminophen and genetic factors influencing its effectiveness and risk of toxicity have been a subject of study, indicating the importance of pharmacogenetics in personalizing medical treatments (Zhao & Pickering, 2011). These insights can be crucial for drugs with similar metabolic pathways or therapeutic targets.
Removal Strategies and Environmental Impact
Efforts to remove acetaminophen from water sources highlight the environmental impact of pharmaceuticals and the importance of developing efficient filtration and degradation technologies (Igwegbe et al., 2021). Such studies underscore the broader challenges of pharmaceutical pollution and the need for sustainable disposal methods.
特性
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-23-17-11-9-16(10-12-17)15-20(22)21-13-5-6-14-25-19-8-4-3-7-18(19)24-2/h3-4,7-12H,13-15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRQPNDJUZCEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC#CCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2546024.png)
![1-[4-(2-Methoxyphenoxy)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2546025.png)
![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2546028.png)
![4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2546030.png)

![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2546035.png)
![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2546036.png)
![2-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2546037.png)



![Methyl endo-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2546043.png)